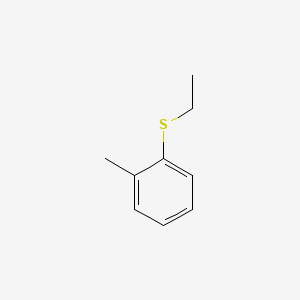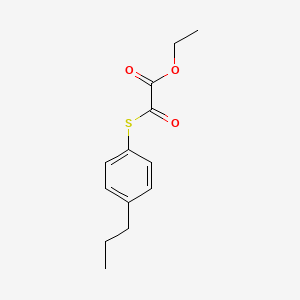
3-(6-Methoxy-2-naphthyl)-3-pentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Methoxy-2-naphthyl)-3-pentanol is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the 6th position of the naphthalene ring and a pentanol chain attached to the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-2-naphthyl)-3-pentanol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde, which is a commercially available compound.
Grignard Reaction: The key step involves a Grignard reaction where 6-methoxy-2-naphthaldehyde is reacted with a suitable Grignard reagent, such as pentylmagnesium bromide, under anhydrous conditions to form the corresponding alcohol.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
3-(6-Methoxy-2-naphthyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: 3-(6-Methoxy-2-naphthyl)-3-pentanone.
Reduction: 3-(6-Methoxy-2-naphthyl)-3-pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(6-Methoxy-2-naphthyl)-3-pentanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific optical and electronic properties.
作用机制
The mechanism of action of 3-(6-Methoxy-2-naphthyl)-3-pentanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .
相似化合物的比较
Similar Compounds
6-Methoxy-2-naphthaldehyde: A precursor in the synthesis of 3-(6-Methoxy-2-naphthyl)-3-pentanol.
2-(6-Methoxy-2-naphthyl)propionic acid: Known for its anti-inflammatory properties and used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
6-Methoxy-2-naphthylamine: Used in the synthesis of dyes and pigments.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its methoxy group and pentanol chain make it a versatile intermediate for various synthetic applications, distinguishing it from other naphthalene derivatives .
属性
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-4-16(17,5-2)14-8-6-13-11-15(18-3)9-7-12(13)10-14/h6-11,17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLALSFNFMRCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
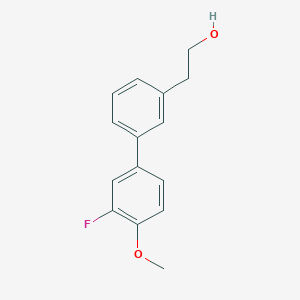
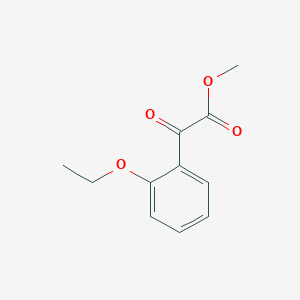
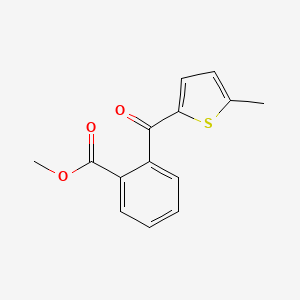
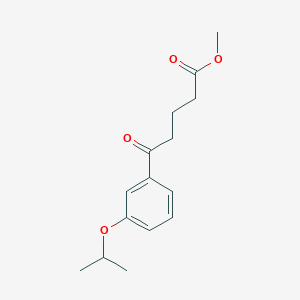
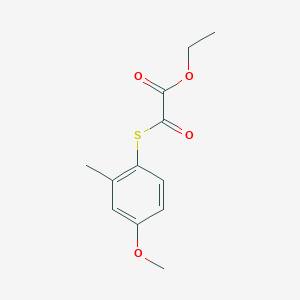
![1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000541.png)
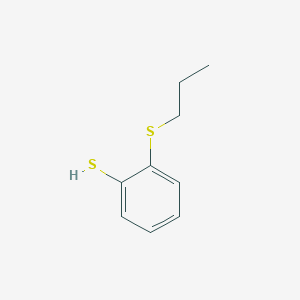
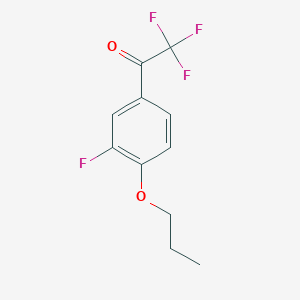

![4-[(n-Pentyloxy)methyl]thiophenol](/img/structure/B8000574.png)
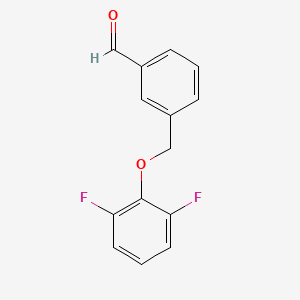
![5-Bromo-2-[2-(1,3-dioxolan-2-yl)ethoxy]benzaldehyde](/img/structure/B8000594.png)
